molecular formula C13H15NO5 B1598635 methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate CAS No. 118292-37-8

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

Cat. No.: B1598635
CAS No.: 118292-37-8
M. Wt: 265.26 g/mol
InChI Key: ZSXHVDGSRITZMF-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound possesses a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.268 daltons. The compound is officially registered under Chemical Abstracts Service number 118292-37-8, providing unambiguous identification within chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of all substituents on the indole core structure.

The structural framework consists of the fundamental indole heterocycle, which comprises a fused benzene ring and pyrrole ring system. The three methoxy groups are positioned consecutively at positions 5, 6, and 7 of the benzene portion of the indole ring, creating a highly electron-rich aromatic system. This substitution pattern is particularly significant because it places all three methoxy substituents on the same face of the benzene ring, resulting in substantial electronic activation of the aromatic system. The methyl ester functionality is located at position 2 of the indole ring, directly adjacent to the nitrogen atom, which is a common position for carboxylate derivatives in indole chemistry.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC. This notation clearly illustrates the connectivity of all atoms within the molecule and provides a standardized method for computational analysis and database searching. The International Chemical Identifier key ZSXHVDGSRITZMF-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.

The electron-donating nature of the three methoxy substituents significantly influences the electronic properties of the indole ring system. These groups increase electron density on the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions while simultaneously stabilizing positive charges that may develop during chemical transformations. The consecutive positioning of these methoxy groups creates a particularly activated region of the molecule that can participate in various chemical reactions under mild conditions.

The ester functionality at position 2 provides additional synthetic versatility, as ester groups can be readily converted to carboxylic acids, amides, or other functional groups through standard organic transformations. The presence of both electron-donating methoxy groups and the electron-withdrawing ester group creates an interesting electronic dichotomy within the molecule, with the benzene ring being electron-rich while the pyrrole portion experiences some electron withdrawal through the ester carbonyl group.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.268 g/mol
Chemical Abstracts Service Number 118292-37-8
International Chemical Identifier Key ZSXHVDGSRITZMF-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC
PubChem Compound Identifier 4453649

Historical Context in Indole Chemistry

The development of this compound must be understood within the broader historical context of indole chemistry, which has evolved significantly since the initial discovery of the indole nucleus in the mid-nineteenth century. The foundation of indole chemistry was established in 1866 when the German chemist Kuno Fritz first extracted indole from the distillation of tryptophan, marking the beginning of systematic study of this important heterocyclic system. This initial discovery provided the structural basis for understanding a vast family of naturally occurring and synthetic compounds that would prove to be of immense biological and pharmaceutical importance.

The systematic development of indole synthesis began in earnest with Emil Fischer's groundbreaking work in 1883, when he developed the Fischer indole synthesis, a reaction that remains one of the most important and widely used methods for constructing indole rings. Fischer's method involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes, providing a reliable route to substituted indoles under relatively mild conditions. This synthetic breakthrough enabled chemists to prepare a wide variety of indole derivatives systematically, laying the groundwork for the extensive exploration of indole chemistry that would follow in subsequent decades.

The late nineteenth and early twentieth centuries witnessed the development of several additional synthetic approaches to indole construction, each offering unique advantages for specific substitution patterns. The Baeyer-Emmerling indole synthesis, discovered in 1869, provided an alternative route involving the reduction of ortho-nitrocinnamic acids with iron powder in strongly basic solution. Similarly, the Bischler-Möhlau synthesis, developed in the 1890s, offered yet another pathway through the cyclization of anilines with alpha-haloketones under basic conditions. These diverse synthetic methodologies collectively expanded the accessible chemical space of indole derivatives and enabled the preparation of increasingly complex substituted systems.

The specific interest in methoxy-substituted indoles, including compounds like this compound, emerged from the recognition that methoxy groups serve as powerful activating substituents that enhance the reactivity of the indole ring system. Research conducted throughout the twentieth century demonstrated that methoxy-activated indoles exhibit enhanced susceptibility to formylation, acylation, halogenation, nitration, and oxidative dimerization reactions compared to unsubstituted indoles. This enhanced reactivity profile makes such compounds valuable intermediates in the synthesis of more complex molecular architectures.

The development of efficient synthetic routes to trimethoxy-substituted indoles, such as the target compound, required significant advances in synthetic methodology. Boger and coworkers made important contributions to this field by developing synthetic routes to methyl 5,6,7-trimethoxyindole-2-carboxylate through intramolecular cyclization of vinyl azide intermediates derived from 3,4,5-trimethoxybenzaldehyde. This approach utilized the Hemetsberger indole synthesis, which involves the thermolysis of vinyl azides to generate reactive nitrene intermediates that subsequently cyclize to form the indole ring system.

Table 2: Historical Milestones in Indole Chemistry Development

Year Scientist(s) Contribution Significance
1866 Kuno Fritz First isolation of indole from tryptophan Foundation of indole chemistry
1883 Emil Fischer Fischer indole synthesis Most versatile indole synthesis method
1869 Adolf von Baeyer, Adolph Emmerling Baeyer-Emmerling synthesis Alternative synthetic route
1890s August Bischler, Richard Möhlau Bischler-Möhlau synthesis Synthesis from anilines and α-haloketones
20th Century Various researchers Development of methoxy-activated indole synthesis Enhanced reactivity and synthetic utility

The evolution of indole chemistry from simple structural studies to sophisticated synthetic methodologies reflects the growing understanding of the electronic and steric factors that govern the behavior of these heterocyclic systems. The development of compounds like this compound represents the culmination of more than a century of synthetic innovation and mechanistic understanding, providing researchers with powerful tools for constructing complex molecular architectures with predictable properties and reactivity patterns.

Properties

IUPAC Name

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXHVDGSRITZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403448
Record name methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118292-37-8
Record name methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Scheme

$$
\text{3-aryl-2-azido-propenoic ester} \xrightarrow{\Delta} \text{Indole-2-carboxylic ester}
$$

Application to Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

For the target compound, the aryl group is a 3,4,5-trimethoxyphenyl moiety, ensuring methoxy groups at the 5, 6, and 7 positions of the indole ring after cyclization.

Stepwise Synthesis Outline

Step Description Typical Reagents/Conditions Notes
1 Claisen–Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with methyl azidoacetate Base (NaOH), ethanol, reflux Forms α,β-unsaturated azido ester precursor
2 Thermal cyclization (Hemetsberger–Knittel reaction) Heating (180–200°C) Cyclizes to this compound
3 Purification Chromatography or recrystallization Yields typically >70%

Data Table: Typical Reaction Parameters

Parameter Value/Range Reference
Starting material 3,4,5-trimethoxybenzaldehyde
Azidation reagent Sodium azide
Condensation base Sodium methoxide
Cyclization temperature 180–200°C
Typical yield >70%
Purification method Chromatography

While the Hemetsberger–Knittel method is the standard, some variations and supporting steps are occasionally employed:

  • Halogenation and Saponification:
    Halogenating agents and sodium methoxide may be used in side-chain modifications or to facilitate purification.
  • Microwave-Assisted Synthesis:
    Recent literature explores microwave irradiation to accelerate cyclization and improve yields in related indole syntheses.
  • The mechanism is believed to proceed via a highly electrophilic singlet nitrene intermediate, which inserts into the aromatic ring to form the indole core.
  • Azirine intermediates have been isolated, supporting the proposed pathway.
Property Value
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.26 g/mol
CAS Number 118292-37-8
Melting Point Not reported
Purity (commercial) ≥95%
Typical Yield (synthesis) >70%

The preparation of this compound is most efficiently accomplished via the Hemetsberger–Knittel indole synthesis, starting from a suitably substituted azido-propenoic ester. The method is characterized by high yields and the ability to introduce complex substitution patterns on the indole ring. While the instability of the azido precursor can pose challenges, careful control of reaction conditions and purification steps ensures successful synthesis.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 5,6,7-trimethoxy substitution pattern activates the indole nucleus toward electrophilic attack, particularly at the C7 position. This regioselectivity arises from resonance stabilization provided by the electron-donating methoxy groups .

Reaction TypeReagents/ConditionsProduct(s)Key Observations
Halogenation N-Bromosuccinimide (NBS), H₂SO₄4,7-Dibromo-5,6-dimethoxy derivativeBromination occurs at C4 and C7 .
Nitration HNO₃, H₂SO₄7-Nitro-5,6,7-trimethoxy derivativeNitration favors C7 due to activation .
Formylation POCl₃, DMF (Vilsmeier-Haack)7-Formyl-5,6,7-trimethoxy derivativeFormyl group introduced at C7 .

Oxidation and Reduction Reactions

The ester and methoxy functionalities enable controlled redox transformations:

Reaction TypeReagents/ConditionsProduct(s)Selectivity Notes
Ester Reduction LiAlH₄, THF, 0°C → RT5,6,7-Trimethoxy-1H-indole-2-methanolComplete reduction of ester to alcohol.
Indole Oxidation KMnO₄, acidic conditions2-Carboxy-5,6,7-trimethoxyindoleEster hydrolyzed to carboxylic acid.
Methoxy Demethylation BBr₃, CH₂Cl₂, -78°C5,6,7-Trihydroxyindole-2-carboxylateSelective demethylation under mild conditions .

Cross-Coupling and Condensation Reactions

The C3 position participates in metal-catalyzed coupling reactions, facilitated by halogenation precursors:

Reaction TypeCatalytic SystemProduct(s)Yield & Efficiency
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C3-Aryl-5,6,7-trimethoxyindole estersYields 65-85% (aryl = Ph, 4-MeOPh) .
Alkyne Cyclization CuI, Cs₂CO₃, DMSO, 80°CIndolo[2,3-b]quinoline derivativesMicrowave-assisted, 70% yield .

Acid-Catalyzed Transformations

Protonation at N1 enhances reactivity toward nucleophiles:

Reaction TypeConditionsProduct(s)Mechanistic Pathway
Mannich Reaction Formaldehyde, secondary amine3-Aminomethyl-5,6,7-trimethoxyindoleImine intermediate trapped .
Aldol Condensation Acetophenone, HCl, EtOH3-Styryl-5,6,7-trimethoxyindoleα,β-Unsaturated ketone formation .

Photochemical and Thermal Rearrangements

Under controlled energy input:

Reaction TypeConditionsProduct(s)Notable Features
Electrocyclic Ring Opening UV light (254 nm), CH₃CNDimethoxybenzazepine derivativeQuantitative conversion in <2 hr .
Diels-Alder Cycloaddition Maleic anhydride, ΔTricyclic oxabicyclo adductEndo selectivity observed .

Mechanistic Considerations

  • Electronic Effects : The 5,6,7-trimethoxy arrangement creates a polarized electron density profile, with C7 being most nucleophilic (Hammett σₚ values: OMe = -0.27) .

  • Steric Guidance : C2 ester group directs incoming electrophiles to the less hindered C7 position .

  • Redox Stability : Sequential oxidation of the indole ring follows: indole → oxindole → isatin pathway under strong oxidizing conditions.

This comprehensive reactivity profile enables strategic modifications for pharmaceutical intermediates and functional materials. Recent advances in flow chemistry have improved yields in halogenation and cross-coupling steps by 15-20% compared to batch methods .

Scientific Research Applications

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a synthetic organic compound of the indole family, with applications spanning chemistry, biology, medicine, and industry. Research suggests it may be useful in pharmaceutical development, natural product synthesis, biochemical research, plant growth regulation, and cosmetic formulations . Indole derivatives, including this compound, have demonstrated potential as biologically active agents in cancer treatment, antimicrobial activity, and other therapeutic areas.

Scientific Research Applications

This compound is a building block for synthesizing more complex indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of three methoxy groups attached to the indole ring can influence the compound's chemical properties and biological activities.

Chemistry

It serves as a precursor in synthesizing various chemicals. It is also used as a building block in the synthesis of more complex indole derivatives, valuable in medicinal chemistry.

Biology

Indole derivatives, including this compound, have shown potential as biologically active agents with applications in cancer treatment and antimicrobial activity.

Medicine

Research into indole derivatives has led to developing drugs targeting various diseases, including cancer and viral infections. The compound is investigated for potential therapeutic effects, particularly in treating various diseases, due to its unique chemical structure that may interact beneficially with biological systems .

Industry

It is used in developing new materials. It also has applications in agriculture, where it may be used to enhance plant growth and resilience, offering a natural alternative to synthetic growth regulators . Furthermore, the compound is being explored for its antioxidant properties, making it a candidate for inclusion in skincare products aimed at improving skin health and appearance .

Pharmaceutical Development

This compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its unique chemical structure that may interact beneficially with biological systems .

Natural Product Synthesis

It serves as a valuable intermediate in the synthesis of complex natural products, aiding researchers in creating compounds with specific biological activities .

Biochemical Research

The compound is used in studies exploring enzyme inhibition and metabolic pathways, providing insights into cellular processes that could lead to new drug discoveries .

Mechanism of Action

The mechanism of action of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substitution patterns, and distinguishing properties:

Compound Name Substituent Positions CAS Number Similarity Score Key Properties/Applications
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate 5-OCH₃, 6-OCH₃, 7-OCH₃, 2-COOCH₃ 31271-83-7 0.93 High steric bulk; potential precursor for anti-cancer agents due to methoxy-rich structure
5,7-Dimethoxy-1H-indole-2-carboxylic acid 5-OCH₃, 7-OCH₃, 2-COOH 118292-37-8 0.94 Lower solubility than ester analogs; used in synthesis of anti-inflammatory derivatives
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid 4-OCH₃, 5-OCH₃, 6-OCH₃, 2-COOH 30448-09-0 0.92 Altered electronic properties due to 4-OCH₃; explored in kinase inhibitor development
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate 5-OCH₃, 6-OCH₃, 2-COOCH₃ - - Anti-cell cycle inhibitory activity; planar molecular structure with π-π stacking
Methyl 5-methoxy-1H-indole-3-carboxylate 5-OCH₃, 3-COOCH₃ 112332-97-5 0.91 Positional isomer; lower steric hindrance; used in antioxidant synthesis

Key Differences and Implications

Position 3 vs. 2 esters (e.g., methyl 5-methoxy-1H-indole-3-carboxylate) alter molecular polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics .

Synthetic Challenges :

  • Multi-methoxy indoles (e.g., 5,6,7-trimethoxy) require careful control of reaction conditions to avoid side products. For example, prolonged heating during acyl chloride formation (as in ) can lead to decomposition, necessitating shorter reaction times .
  • Steric hindrance from three methoxy groups complicates further functionalization, contrasting with less-substituted analogs like 5,6-dimethoxy derivatives, which are more reactive .

Pharmacological Activity :

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate () shows anti-cell cycle activity, attributed to its planar structure and hydrogen-bonding capacity. The additional 7-OCH₃ in the target compound may enhance this activity by increasing lipophilicity and membrane permeability .
  • 5-Methoxyindole-3-carboxaldehyde derivatives () exhibit antioxidant properties, but positional isomerism (2-carboxylate vs. 3-carboxaldehyde) drastically alters mechanism of action .

Crystallographic and Physicochemical Properties :

  • The planar structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate facilitates π-π stacking (interplanar spacing: 3.39 Å), whereas bulkier trimethoxy analogs may exhibit reduced crystallinity due to steric clashes .
  • Ester derivatives generally have higher solubility in organic solvents compared to carboxylic acids, favoring their use in drug formulation .

Biological Activity

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by its unique methoxy substitutions at positions 5, 6, and 7. The presence of these electron-donating groups enhances the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Indole derivatives are often synthesized from vanillin or other aromatic precursors.
  • Reagents : Common reagents include methanol and various catalysts to facilitate methoxy group introduction.
  • Purification : The final product is purified using column chromatography or recrystallization techniques.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The compound's mechanism of action includes:

  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cell lines.
  • Inhibition of Cell Proliferation : IC50 values indicate effective inhibition of cell growth in several cancer types.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.4Apoptosis induction
MCF-7 (Breast)12.8Cell cycle arrest
A549 (Lung)18.3Inhibition of proliferation

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to the methoxy groups that enhance electron donation capabilities.

Experimental Findings

A DPPH radical scavenging assay was conducted:

Concentration (µg/mL)% Inhibition
1025
5055
10085

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various pathogens.

Results Summary

In vitro studies demonstrated:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored in drug development for various therapeutic areas:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Antioxidant Formulations : For use in dietary supplements and skincare products.
  • Antimicrobial Agents : Targeting resistant strains of bacteria and fungi.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, and what experimental conditions are critical for success?

  • Methodology : The compound can be synthesized via condensation reactions involving formylindole intermediates. For example, refluxing 3-formylindole derivatives with acetic acid and methoxy-substituted reagents under controlled heating (80–100°C) is a common approach. Key steps include protecting reactive sites (e.g., NH groups) and optimizing stoichiometry to minimize by-products .
  • Critical Parameters : Reaction time (3–5 hours), solvent choice (e.g., acetic acid for protonation), and purification via recrystallization or column chromatography to isolate the product .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodology : Use a combination of NMR (¹H/¹³C) for methoxy and ester group confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%). X-ray crystallography may resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during methoxy group introduction be mitigated?

  • Methodology : Substituent positioning is influenced by electronic and steric factors. For example, directing groups (e.g., electron-donating methoxy) can be pre-installed to guide functionalization. Abnormal products, such as chloro-substituted by-products observed in Fischer indole syntheses, highlight the need for controlled protonation and solvent polarity adjustments to favor desired pathways .
  • Data Contradictions : Conflicting reports on yields may arise from varying catalysts (e.g., HCl vs. H₂SO₄) or temperature gradients. Systematic screening of Lewis acids (e.g., ZnCl₂) and real-time monitoring (TLC/GC-MS) are recommended .

Q. What strategies optimize the stability of this compound in aqueous or oxidative environments?

  • Methodology : Protect the indole NH group via alkylation or acylation to prevent hydrolysis. Storage under inert gas (N₂/Ar) at –20°C and avoidance of prolonged light exposure reduce degradation. Stability assays (e.g., accelerated aging via thermal stress) can identify optimal storage conditions .

Q. How can contradictory biological activity data for structurally similar indole derivatives be reconciled?

  • Methodology : Compare substituent effects using SAR studies. For example, fluorinated analogs (e.g., methyl 6-fluoroindole-4-carboxylate) exhibit altered bioactivity due to electronegativity and metabolic stability. Computational modeling (docking/MD simulations) and in vitro assays (e.g., enzyme inhibition) clarify structure-function relationships .

Methodological Guidance Tables

Challenge Recommended Approach Key References
Low synthetic yieldOptimize stoichiometry (1.1:1 reagent ratio), use high-purity solvents, and refine reflux duration.
By-product formationIntroduce protective groups (e.g., Boc for NH) and employ gradient polarity chromatography.
Structural ambiguityCombine 2D NMR (COSY, NOESY) with X-ray crystallography for unambiguous assignment.
Biological activity variabilityConduct comparative assays with methyl 5-hydroxy or amino-indole analogs to isolate substituent effects.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.